molecular formula C13H13NO3S B15258231 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

Cat. No.: B15258231
M. Wt: 263.31 g/mol
InChI Key: RQNFUSKNLGLWBM-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a methoxy group and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring, a heterocyclic structure containing both sulfur and nitrogen, imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the thiazole ring and its subsequent attachment to the benzaldehyde core. One common synthetic route involves the following steps:

    Preparation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Attachment to Benzaldehyde: The synthesized thiazole ring is then attached to the benzaldehyde core through an ether linkage. This step typically involves the reaction of the thiazole with a suitable benzaldehyde derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid.

    Reduction: 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is largely dependent on its interaction with biological targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the thiazole ring, resulting in different chemical and biological properties.

    3-Methoxy-4-methylbenzaldehyde: Similar structure but with a methyl group instead of the thiazole ring.

    2-Methyl-1,3-thiazole-4-carbaldehyde: Contains the thiazole ring but lacks the methoxybenzaldehyde core.

Uniqueness

4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is unique due to the combination of the methoxybenzaldehyde core and the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

4-methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

InChI

InChI=1S/C13H13NO3S/c1-9-14-11(8-18-9)7-17-13-5-10(6-15)3-4-12(13)16-2/h3-6,8H,7H2,1-2H3

InChI Key

RQNFUSKNLGLWBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)COC2=C(C=CC(=C2)C=O)OC

Origin of Product

United States

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